molecular formula C17H15NO5 B14327759 Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- CAS No. 109974-41-6

Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)-

Cat. No.: B14327759
CAS No.: 109974-41-6
M. Wt: 313.30 g/mol
InChI Key: PGPYAWGRJHXUBZ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a benzoyl group, which is further substituted with an acetyloxy and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as nucleophilic acyl substitution of acyl halides or anhydrides with amines. Another method includes the partial hydrolysis of nitriles or the use of a dehydrating reagent such as dicyclohexylcarbodiimide (DCC) .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyloxy and hydroxy groups on the benzoyl ring enhances its reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

109974-41-6

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

[2-(5-acetamido-2-hydroxybenzoyl)phenyl] acetate

InChI

InChI=1S/C17H15NO5/c1-10(19)18-12-7-8-15(21)14(9-12)17(22)13-5-3-4-6-16(13)23-11(2)20/h3-9,21H,1-2H3,(H,18,19)

InChI Key

PGPYAWGRJHXUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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